3-(5-(4-chlorophenyl)furan-2-yl)-N-(2-fluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(4-chlorophenyl)furan-2-yl)-N-(2-fluorophenyl)propanamide is an organic compound that features a furan ring substituted with a 4-chlorophenyl group and a propanamide moiety substituted with a 2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-chlorophenyl)furan-2-yl)-N-(2-fluorophenyl)propanamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the propanamide moiety: This can be done by reacting the furan derivative with 2-fluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-chlorophenyl)furan-2-yl)-N-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the propanamide moiety can be reduced to form the corresponding amine.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of furanones or other oxygenated derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine or fluorine atoms.
Scientific Research Applications
3-(5-(4-chlorophenyl)furan-2-yl)-N-(2-fluorophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and possible biological activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activities.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism of action of 3-(5-(4-chlorophenyl)furan-2-yl)-N-(2-fluorophenyl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The furan and phenyl groups could facilitate π-π stacking interactions, while the amide moiety could form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
3-(5-(4-bromophenyl)furan-2-yl)-N-(2-fluorophenyl)propanamide: Similar structure with a bromine atom instead of chlorine.
3-(5-(4-chlorophenyl)furan-2-yl)-N-(2-chlorophenyl)propanamide: Similar structure with a chlorine atom instead of fluorine.
3-(5-(4-chlorophenyl)furan-2-yl)-N-(2-methylphenyl)propanamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
3-(5-(4-chlorophenyl)furan-2-yl)-N-(2-fluorophenyl)propanamide is unique due to the presence of both chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct electronic properties and steric effects, making this compound particularly interesting for various applications.
Properties
IUPAC Name |
3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-fluorophenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO2/c20-14-7-5-13(6-8-14)18-11-9-15(24-18)10-12-19(23)22-17-4-2-1-3-16(17)21/h1-9,11H,10,12H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIBRURNHGNQDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853311-67-8 |
Source
|
Record name | 3-(5-(4-CHLOROPHENYL)-2-FURYL)-N-(2-FLUOROPHENYL)PROPANAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.